5-Chloro-1-(4-piperidyl)-2-benzimidazolinone
CAS No.: 53786-28-0
Cat. No.: VC21337700
Molecular Formula: C12H14ClN3O
Molecular Weight: 251.71 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 53786-28-0 |
---|---|
Molecular Formula | C12H14ClN3O |
Molecular Weight | 251.71 g/mol |
IUPAC Name | 6-chloro-3-piperidin-4-yl-1H-benzimidazol-2-one |
Standard InChI | InChI=1S/C12H14ClN3O/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2,(H,15,17) |
Standard InChI Key | DOAYWDKFDPSTSV-UHFFFAOYSA-N |
SMILES | C1CNCCC1N2C3=C(C=C(C=C3)Cl)NC2=O |
Canonical SMILES | C1CNCCC1N2C3=C(C=C(C=C3)Cl)NC2=O |
Appearance | White to Off-White Solid |
Melting Point | 225-228°C |
Chemical Structure and Properties
Molecular Structure and Classification
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone belongs to the benzimidazole class of compounds, which are heterocyclic organic compounds consisting of benzene fused to imidazole. The compound features a chlorine atom at the 5-position of the benzimidazole ring system, a piperidyl group at position 1, and a carbonyl group at position 2 that forms part of the benzimidazolinone structure. This structural arrangement creates a molecule with multiple binding sites that can interact with various biological targets, particularly enzymes. The benzimidazole core is a privileged structure in medicinal chemistry due to its ability to form hydrogen bonds and participate in π-π stacking interactions with biological targets .
Physical and Chemical Characteristics
The compound exists as a solid at room temperature and can be recrystallized using warm ethanol and ether. The structural confirmation of 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone and its derivatives has been established through various spectroscopic techniques including 1D and 2D-NMR, UV, IR, and mass spectrometry . The NMR spectral analysis provides valuable information about the arrangement of protons and carbons in the molecule, with characteristic signals for the benzimidazole and piperidyl moieties. The 1H-NMR spectrum typically shows signals for the methylene protons of the piperidyl ring and the aromatic protons of the benzimidazole structure, while the 13C-NMR spectrum confirms the presence of quaternary, methine, and methylene carbons consistent with the proposed structure .
Synthesis Methodology
Synthetic Route
The synthesis of 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone derivatives follows a straightforward procedure that involves the reaction of the parent compound with substituted acetophenones. The specific method reported in the research involves refluxing equimolar amounts of 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone with the desired substituted acetophenone in methanol . This reaction mixture is typically stirred vigorously for approximately 2 hours at room temperature, with the progress of the reaction being monitored through thin layer chromatography to ensure completion. The resulting crude products are subsequently filtered and washed with acetone to remove impurities. The final purification step involves recrystallization using warm ethanol and ether, producing the pure derivatives that are then dried in desiccators over anhydrous calcium sulfate to remove any residual moisture .
Characterization Techniques
The structural elucidation and confirmation of the synthesized compounds are accomplished through a combination of spectroscopic techniques. The 1H-NMR spectrum of one derivative (compound 2) revealed characteristic signals including two two-proton doublets at δ = 3.00 and 1.62, along with a four-proton multiplet at δ = 2.30, which correspond to the methylene protons expected in the 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone skeleton . Additionally, downfield doublets at δ = 7.99 (d, J = 8.50) and 7.04 (d, J = 9.0) were attributed to the aromatic methine protons of the benzene ring. The 13C-NMR spectra provided further structural confirmation, with DEPT (Distortionless Enhancement by Polarization Transfer) experiments distinguishing between different carbon types in the molecule. For compound 3, the spectra exhibited signals for all 20 carbon atoms, with DEPT spectra confirming the presence of five methylene, eight methine, and eight quaternary carbons . The chemical shifts and coupling patterns observed in these spectroscopic analyses are consistent with the proposed structures of the synthesized derivatives.
Biological Activities
α-Glucosidase Inhibitory Activity
The synthesized 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone derivatives have been evaluated for their inhibitory potential against α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into simpler sugars. Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in diabetic patients. The research findings indicate that several derivatives exhibit remarkable α-glucosidase inhibitory activity, with IC50 values significantly lower than the standard inhibitor acarbose . Specifically, compounds 2 (IC50 = 441±10.3 μM), 3 (IC50 = 205.4±3.56 μM), and 4 (IC50 = 101±6.7 μM) demonstrated superior inhibitory activity compared to acarbose (IC50 = 906±6.8 μM), with compound 4 showing the most potent inhibition . The enhanced activity of these derivatives suggests their potential utility as anti-diabetic agents that could help regulate blood glucose levels more effectively than currently available medications.
Phosphodiesterase-I Inhibitory Activity
In addition to α-glucosidase inhibition, the 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone derivatives have also been examined for their ability to inhibit phosphodiesterase-I, an enzyme involved in the hydrolysis of cyclic nucleotides that play crucial roles in cellular signaling pathways. The phosphodiesterase inhibitory assay revealed that compounds 2 (IC50 = 187.33±3.3 μM), 3 (IC50 = 89.6±1.50 μM), and 6 (IC50 = 361.19±7.23 μM) exhibited significant inhibitory activity against phosphodiesterase-I . Notably, compounds 2 and 3 demonstrated potent inhibition that surpassed the standard EDTA (IC50 = 277.69±1.50 μM), while compound 6 showed activity comparable to the standard . The dual inhibitory effects of these compounds against both α-glucosidase and phosphodiesterase enzymes highlight their potential as multi-target therapeutic agents that could address multiple aspects of complex disorders such as diabetes and inflammatory conditions.
Structure-Activity Relationships
Effect of Substituents on Enzyme Inhibition
Analysis of the structure-activity relationships (SAR) provides valuable insights into the molecular features that influence the biological activities of 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone derivatives. The research findings reveal that the nature and position of substituents on the acetophenone ring significantly impact the inhibitory potency against both α-glucosidase and phosphodiesterase-I enzymes. For α-glucosidase inhibition, compound 4, which contains an adamantyl ring joined to the acetophenone moiety, exhibited the highest inhibitory activity (IC50 = 101.00±6.71 μM) . This observation suggests that the incorporation of bulky, lipophilic groups such as adamantyl enhances the interaction with the enzyme active site, possibly through hydrophobic interactions that stabilize the enzyme-inhibitor complex.
Compound 3, which features a fluorine atom at the C-23 position of the acetophenone moiety, demonstrated slightly reduced but still significant α-glucosidase inhibitory activity (IC50 = 205.41±3.56 μM) compared to compound 4 . The decreased activity might be attributed to steric hindrance caused by the fluorine substituent, which could potentially alter the orientation of the molecule within the enzyme binding pocket. Interestingly, compound 5, which contains a uracil moiety and an unsubstituted benzene ring in place of acetophenone, showed no inhibitory activity, further emphasizing the critical role of appropriate substituents in maintaining enzyme inhibition . This complete lack of activity in compound 5 reinforces the hypothesis that either the adamantyl ring or the specific fluorine substitution pattern is essential for effective α-glucosidase inhibition.
Electronic and Steric Factors
The phosphodiesterase-I inhibitory activity of the 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone derivatives appears to be strongly influenced by electronic factors. Compound 3, with its fluorine substituent on the acetophenone ring, exhibited the most potent phosphodiesterase-I inhibitory activity (IC50 = 89.61±1.50 μM) . The superior activity of this fluorinated derivative compared to compound 2 (IC50 = 187.33±3.3 μM), which contains a methoxy group, can be attributed to the stronger electron-withdrawing effect of fluorine relative to the methoxy substituent . This electronic effect likely enhances the interaction between the inhibitor and key residues within the enzyme active site, resulting in more effective enzyme inhibition.
Compound 6, which features an unsubstituted benzene ring, demonstrated less potent phosphodiesterase-I inhibitory activity (IC50 = 361.11±7.23 μM) compared to compounds 2 and 3 . This observation further supports the importance of appropriate electronic properties conferred by substituents on the acetophenone moiety. The structure-activity relationships identified through these studies provide valuable guidance for the rational design of more potent and selective enzyme inhibitors based on the 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone scaffold, potentially leading to improved therapeutic agents for conditions such as diabetes and inflammatory disorders.
Comparative Analysis and Data Tables
Inhibitory Activities Against Target Enzymes
The comparative analysis of the inhibitory activities of 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone derivatives provides a clear picture of their relative potencies and potential therapeutic utilities. The following table summarizes the IC50 values of the key derivatives against α-glucosidase and phosphodiesterase-I enzymes, along with the standard inhibitors for comparison:
Compound | α-Glucosidase Inhibition IC50 (μM) | Phosphodiesterase-I Inhibition IC50 (μM) |
---|---|---|
2 | 441.00 ± 10.33 | 187.33 ± 3.30 |
3 | 205.41 ± 3.56 | 89.61 ± 1.50 |
4 | 101.00 ± 6.71 | <50% inhibition (not determined) |
5 | <50% inhibition (not determined) | <50% inhibition (not determined) |
6 | Not reported | 361.19 ± 7.23 |
Acarbose (standard for α-glucosidase) | 906.00 ± 6.39 | Not applicable |
EDTA (standard for phosphodiesterase-I) | Not applicable | 277.69 ± 1.50 |
This tabulated data clearly illustrates that compounds 2, 3, and 4 exhibit superior α-glucosidase inhibitory activity compared to the standard acarbose, with compound 4 being the most potent inhibitor . Similarly, compounds 2 and 3 demonstrate more potent phosphodiesterase-I inhibition than the standard EDTA, with compound 3 showing the highest activity in this assay . These comparative results highlight the potential of these derivatives as lead compounds for the development of more effective enzyme inhibitors with therapeutic applications.
Structural Features and Their Impact
Compound | Key Structural Feature | Effect on α-Glucosidase Inhibition | Effect on Phosphodiesterase-I Inhibition |
---|---|---|---|
2 | Methoxy group on acetophenone | Enhanced activity (IC50 = 441.00 μM) | Strong activity (IC50 = 187.33 μM) |
3 | Fluorine at C-23 position | Strong activity (IC50 = 205.41 μM) | Superior activity (IC50 = 89.61 μM) |
4 | Adamantyl ring joined to acetophenone | Highest activity (IC50 = 101.00 μM) | Minimal activity (<50% inhibition) |
5 | Uracil moiety and unsubstituted benzene | Minimal activity (<50% inhibition) | Minimal activity (<50% inhibition) |
6 | Benzene substitution | Not reported | Moderate activity (IC50 = 361.19 μM) |
Future Research Directions
Structural Optimization Strategies
Future research on 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone derivatives should focus on further structural optimization to enhance their potency, selectivity, and pharmacokinetic properties. Based on the structure-activity relationships identified in the current studies, several promising optimization strategies can be proposed. First, the incorporation of various electron-withdrawing groups at different positions of the acetophenone ring could be explored to potentially enhance phosphodiesterase inhibitory activity, building upon the observed beneficial effect of fluorine substitution in compound 3 . Additionally, the combination of an adamantyl group, which significantly enhanced α-glucosidase inhibition in compound 4, with fluorine substituents might yield dual-action inhibitors with improved potency against both target enzymes.
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